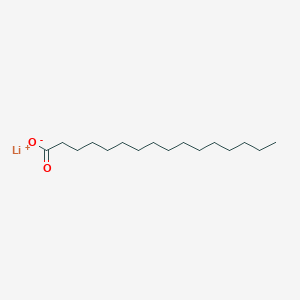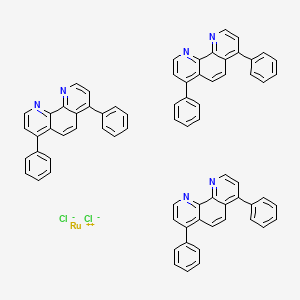![molecular formula C17H20N4NaO9P B7803279 sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7803279.png)
sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zoledronic acid . Zoledronic acid is a bisphosphonate used primarily in the treatment of various bone diseases, including osteoporosis, Paget’s disease, and bone metastases from cancers. It is known for its ability to inhibit bone resorption, making it a valuable therapeutic agent in conditions where bone turnover is excessively high.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zoledronic acid is synthesized through a multi-step process. The synthesis typically begins with the reaction of imidazole with phosphorus trichloride and acetic acid, followed by hydrolysis to yield the final product. The reaction conditions involve:
Imidazole Reaction: Imidazole is reacted with phosphorus trichloride in the presence of acetic acid.
Hydrolysis: The intermediate product is then hydrolyzed to produce zoledronic acid.
Industrial Production Methods
In industrial settings, the production of zoledronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Zoledronic acid undergoes several types of chemical reactions, including:
Oxidation: Zoledronic acid can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: Reduction reactions are less common for zoledronic acid due to its stable structure.
Substitution: Zoledronic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed, though this is rare.
Substitution: Nucleophiles such as amines can react with zoledronic acid under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted zoledronic acid compounds.
Applications De Recherche Scientifique
Zoledronic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of bisphosphonate chemistry and bone resorption inhibition.
Biology: Zoledronic acid is studied for its effects on osteoclasts and bone metabolism.
Medicine: It is extensively researched for its therapeutic potential in treating osteoporosis, Paget’s disease, and bone metastases.
Industry: Zoledronic acid is used in the pharmaceutical industry for the development of bone disease treatments.
Mécanisme D'action
Zoledronic acid exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and reduced bone resorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison
Zoledronic acid is unique among bisphosphonates due to its high potency and long duration of action. Compared to ibandronic acid, minodronic acid, and risedronic acid, zoledronic acid has a stronger affinity for bone mineral and a more prolonged inhibitory effect on bone resorption. This makes it particularly effective in treating severe bone diseases and conditions with high bone turnover.
Propriétés
IUPAC Name |
sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSHFZJLPYLRIP-BMZHGHOISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
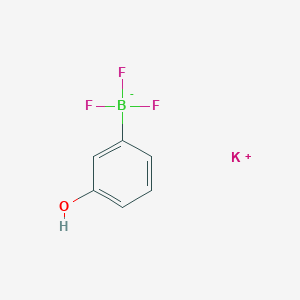
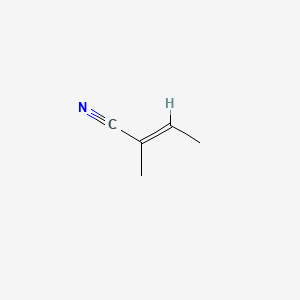
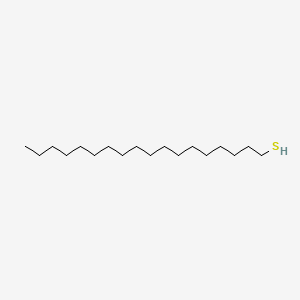
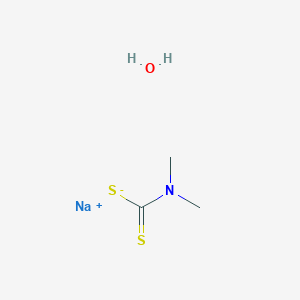
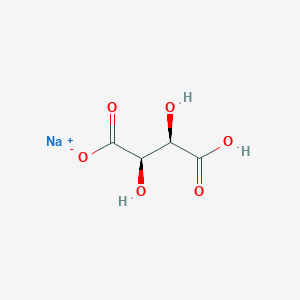
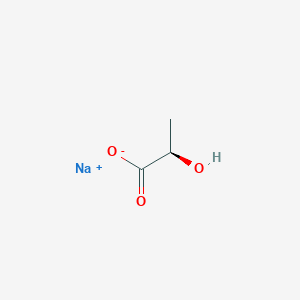
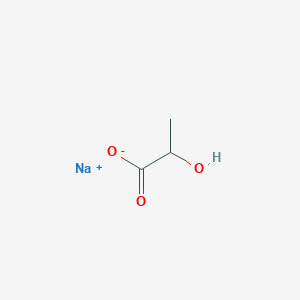
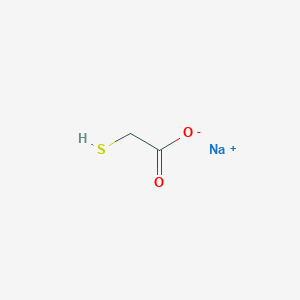

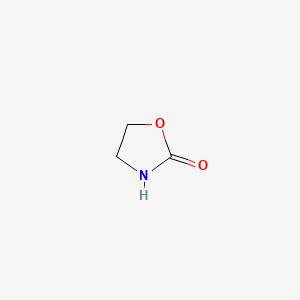
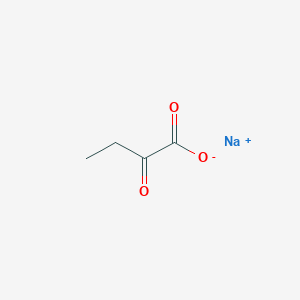
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
